1-Cbz-3-benzyl-piperidin-4-one
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Overview
Description
1-Cbz-3-benzyl-piperidin-4-one is a chemical compound with the molecular formula C20H21NO3. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is characterized by the presence of a benzyl group and a carbobenzyloxy (Cbz) protecting group attached to the piperidine ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds .
Preparation Methods
1-Cbz-3-benzyl-piperidin-4-one can be synthesized through several methods. One common synthetic route involves the reaction of 4-piperidone with benzyl chloroformate in the presence of a base such as sodium carbonate. The reaction is typically carried out in a solvent like tetrahydrofuran (THF) at room temperature. The product is then purified using column chromatography .
Industrial production methods may involve similar reaction conditions but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
1-Cbz-3-benzyl-piperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Scientific Research Applications
1-Cbz-3-benzyl-piperidin-4-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the development of biologically active molecules, including enzyme inhibitors and receptor ligands.
Medicine: Research has explored its potential in the treatment of neurological disorders such as Alzheimer’s disease and depression.
Mechanism of Action
The mechanism of action of 1-Cbz-3-benzyl-piperidin-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit enzymes involved in neurotransmitter metabolism, leading to altered levels of neurotransmitters in the brain. This can result in therapeutic effects for conditions like depression and Alzheimer’s disease .
Comparison with Similar Compounds
1-Cbz-3-benzyl-piperidin-4-one can be compared with other similar compounds, such as:
1-Benzyl-4-piperidone: This compound lacks the Cbz protecting group and has different reactivity and applications.
1-Cbz-4-piperidone: Similar to this compound, but with different substitution patterns on the piperidine ring.
1-Cbz-3-methyl-piperidin-4-one: This compound has a methyl group instead of a benzyl group, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and protecting group, which confer distinct reactivity and applications in chemical synthesis and drug development .
Properties
IUPAC Name |
benzyl 3-benzyl-4-oxopiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c22-19-11-12-21(14-18(19)13-16-7-3-1-4-8-16)20(23)24-15-17-9-5-2-6-10-17/h1-10,18H,11-15H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKIVCPLRBDVNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1=O)CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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